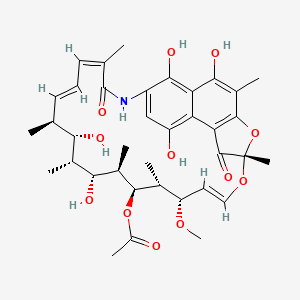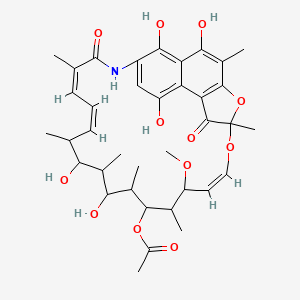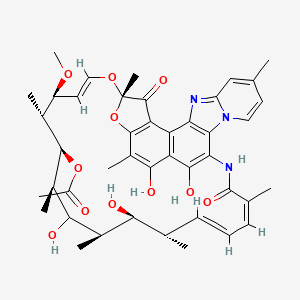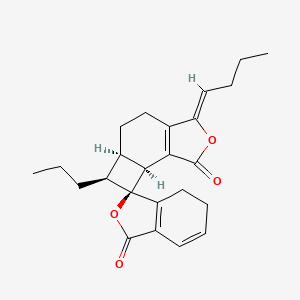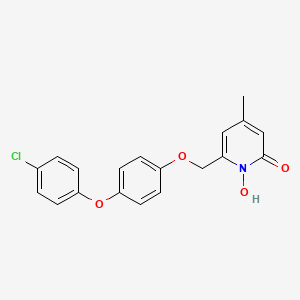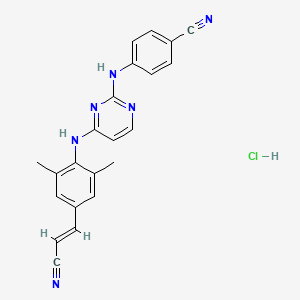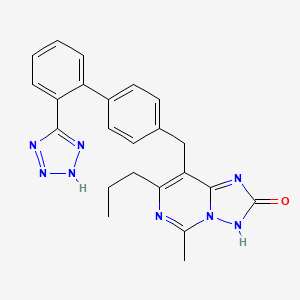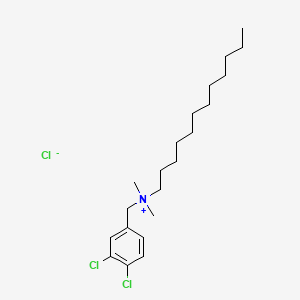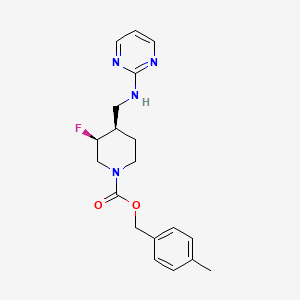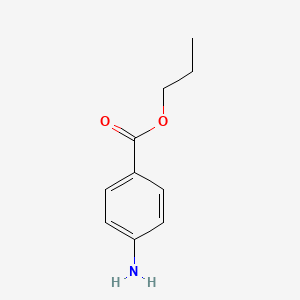
(R)-Licarbazepine Acetate
Descripción general
Descripción
Licarbazepine is a derivative of carbamazepine, designed to overcome some of the drawbacks associated with carbamazepine such as autoinduction of metabolism and potential drug interactions .
Synthesis Analysis
The synthesis of Licarbazepine typically involves a multi-step process, including the reaction of a suitable precursor with a reagent to introduce the carboxamide group .Molecular Structure Analysis
The molecular structure of Licarbazepine consists of a dibenzazepine ring bearing a carboxamide group .Chemical Reactions Analysis
Licarbazepine, like other organic compounds, can undergo a variety of chemical reactions. These can include oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Licarbazepine would typically include its molecular weight, solubility in various solvents, melting point, boiling point, and pKa among others .Aplicaciones Científicas De Investigación
Hematopoietic Organoid Generation
“®-Licarbazepine Acetate” may be utilized in the standardized generation of human induced pluripotent stem cell (hiPSC)-derived hematopoietic organoids. This application is crucial for producing cells for drug screening and cell therapy. The compound can potentially play a role in creating a xeno-free and chemically defined environment for cultivating hiPSC-derived immune cells and other blood cells .
Macrophage Production
In the realm of immunology, “®-Licarbazepine Acetate” could be significant in the continuous production of macrophages from hiPSCs. These macrophages are functionally active and require no downstream maturation steps, making them ideal for therapeutic and non-therapeutic applications, such as testing immunomodulatory drugs .
Antioxidant and Antimicrobial Research
The compound might be explored for its antioxidant and antimicrobial activities. In studies involving natural bioactive substances from mushrooms, similar compounds have been shown to manage reactive oxygen species and combat multi-drug resistance, which are key areas in medical research .
Cancer Therapy
“®-Licarbazepine Acetate” could be investigated for its effects on cancer cell lines. The compound’s potential to interact with DNA cross-linking agents and other monomer compounds could lead to promising effects in cancer treatment, particularly in non-small cell lung cancer (NSCLC) .
Nucleic Acid Isolation
The compound may have applications in the isolation of nucleic acids, which is a fundamental step in various diagnostic and research methodologies. Its role could be pivotal in enhancing the efficiency of downstream applications such as polymerase chain reactions (PCR) and different sequencing methods .
Drug Discovery and Disease Modeling
“®-Licarbazepine Acetate” could be instrumental in drug discovery processes, especially in the development of new pharmacological agents. Its application in disease modeling, particularly for neurological disorders, could provide insights into the pathophysiology of diseases and the discovery of novel therapeutic targets .
Developmental Studies
The compound’s application extends to developmental studies, where it can be used to understand the embryonic development stages. This is particularly relevant in the context of hematopoiesis and the development of the immune system .
Tissue Engineering
Lastly, “®-Licarbazepine Acetate” might be valuable in tissue engineering. Its properties could be harnessed to create scaffolds that support the growth and differentiation of hiPSCs into various cell types, aiding in the repair or replacement of damaged tissues .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALRBLEEWJACW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Licarbazepine Acetate | |
CAS RN |
186694-45-1 | |
| Record name | Licarbazepine acetate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICARBAZEPINE ACETATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719C2B0CVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



